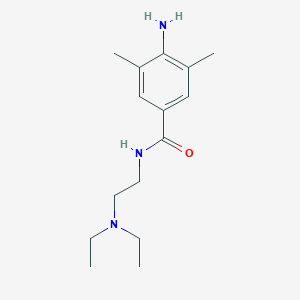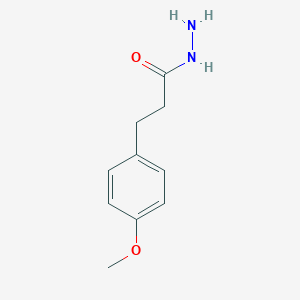
3-(4-Methoxyphenyl)propanohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Methoxyphenyl)propanohydrazide is a chemical compound that has been the subject of various studies due to its interesting properties and potential applications in various fields. This compound is notable for its molecular structure, which includes a methoxyphenyl group, making it a subject of interest in organic chemistry.
Synthesis Analysis
The synthesis of derivatives of 3-(4-Methoxyphenyl)propanohydrazide often involves acid-catalyzed reactions under reflux conditions. For example, one study described the synthesis of a derivative through a reaction in ethanol under acidic conditions, yielding an 88% yield (Abdel-Wahab et al., 2023). Similarly, another derivative was synthesized via a reaction of carbohydrazide and 4-methoxybenzaldehyde in ethanol, also under reflux for 2.5 hours (Alotaibi et al., 2018).
Molecular Structure Analysis
The molecular structure of derivatives of 3-(4-Methoxyphenyl)propanohydrazide is often confirmed using techniques like NMR spectroscopy, mass spectroscopy, and single-crystal X-ray diffraction. For example, the structure of one such derivative was ascertained using these methods (Kariuki et al., 2022).
Chemical Reactions and Properties
These compounds typically react under specific conditions, such as in the presence of acidic catalysts. The reactions often lead to the formation of hydrazide derivatives with distinct properties, as evidenced in several studies. The chemical properties are often characterized through spectral and structural analysis.
Physical Properties Analysis
The physical properties of these compounds, including their crystalline structure and phase, are analyzed using techniques like X-ray diffraction. For instance, a study revealed the crystallization of a derivative in the monoclinic crystal system, highlighting its detailed physical structure (Kumara et al., 2017).
科学的研究の応用
Antioxidant and Anticancer Activity
A study by Tumosienė et al. (2020) synthesized novel derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide with enhanced antioxidant activity, some surpassing ascorbic acid. These compounds also exhibited significant anticancer activity against human glioblastoma and triple-negative breast cancer cell lines, identifying one compound as particularly effective against glioblastoma cells Tumosienė et al., 2020.
Synthesis and Hydrolysis Reactions
Research by Saçmacı et al. (2005) focused on the synthesis of novel proponohydrazides, exploring their potential through hydrolysis reactions to form pyrazolone derivatives. This study contributes to the understanding of chemical properties and reactivity of proponohydrazides Saçmacı, Sarıpınar, & Akçamur, 2005.
Antimicrobial Activity
Samelyuk and Kaplaushenko (2013) aimed at developing low-toxic, high-efficiency medicines by synthesizing hydrazides and ylidenhydrazides of acetate acids. Their study highlighted the significant antimicrobial activity of these compounds, especially when a methoxyphenyl radical is introduced, enhancing their biological activity Samelyuk & Kaplaushenko, 2013.
Corrosion Protection
Paul et al. (2020) investigated the corrosion protection behavior of carbohydrazide-pyrazole compounds on mild steel, demonstrating their efficacy in HCl solution. Their study encompasses both electrochemical analysis and computational approaches to understand the adsorption and inhibition mechanisms, presenting a potential application in corrosion inhibition Paul, Yadav, & Obot, 2020.
Cholinesterase Inhibitors
Arfan et al. (2018) explored the cholinesterase inhibitory potential of S-alkylated triazole-thiols, derived from 4-methoxybenzoic acid. Their findings indicated excellent inhibitory activity against acetylcholinesterase and butyrylcholinesterase, positioning these compounds as promising candidates for treating diseases like Alzheimer's Arfan et al., 2018.
Safety And Hazards
将来の方向性
特性
IUPAC Name |
3-(4-methoxyphenyl)propanehydrazide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c1-14-9-5-2-8(3-6-9)4-7-10(13)12-11/h2-3,5-6H,4,7,11H2,1H3,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFZQOADVWOLSQE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)NN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10395151 |
Source


|
| Record name | 3-(4-methoxyphenyl)propanohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10395151 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Methoxyphenyl)propanohydrazide | |
CAS RN |
121670-33-5 |
Source


|
| Record name | 3-(4-methoxyphenyl)propanohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10395151 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

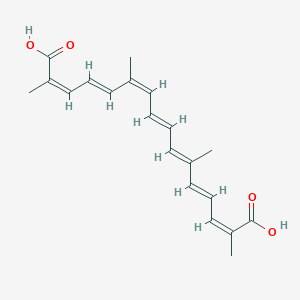
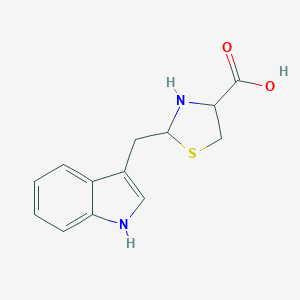
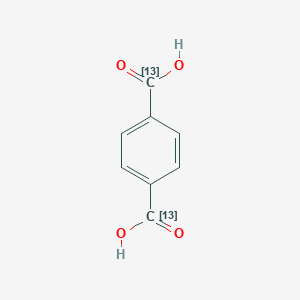

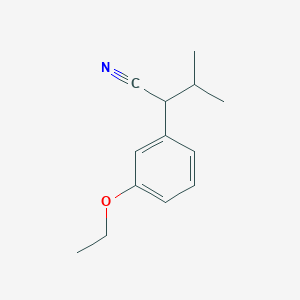

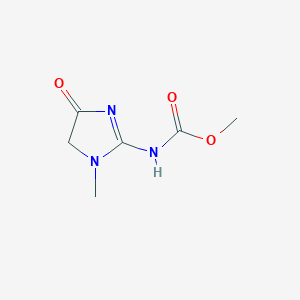
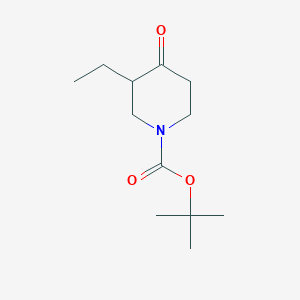
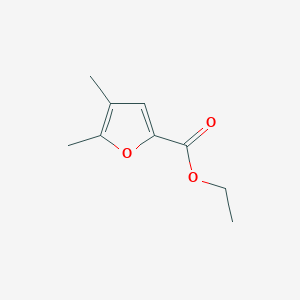



![2-(Prop-2-yn-1-yl)tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione](/img/structure/B37549.png)
